N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
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Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, also known as IBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Imaging Tumor Proliferation
The compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18F]fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been evaluated for its safety and dosimetry in human subjects, aiming to image tumor proliferation using PET. The study found significant correlations between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation marker in various cancers, suggesting the compound's promise for evaluating the proliferative status of solid tumors. This research paves the way for its use in clinical trials, with the advantage of relatively small absorbed doses to normal organs, allowing safe administration for PET imaging (Dehdashti et al., 2013).
Synthetic Chemistry Applications
Research into synthetic chemistry has led to the development of methods for synthesizing 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. These compounds have been obtained through photostimulated SRN1 reactions, showcasing a pathway to diverse isoquinoline derivatives. This synthetic route opens up possibilities for creating novel compounds with potential applications in medicinal chemistry and material sciences (Guastavino et al., 2006).
Biological Evaluation
Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives derived from N-methyl-laudanosine and N-methyl-noscapine have been synthesized and evaluated for their affinity towards apamin-sensitive Ca2+-activated K+ channels. These studies are crucial in understanding the interaction of isoquinoline derivatives with biological receptors, potentially leading to the development of new therapeutics for neurological conditions (Graulich et al., 2006).
properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-14(2)23(27)25-11-10-15-6-7-17(12-16(15)13-25)24-22(26)18-8-9-19(28-3)21(30-5)20(18)29-4/h6-9,12,14H,10-11,13H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJURKMWUJAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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